Chiral Configuration Determines CB1 Receptor Agonist Activity: (S)-Enantiomer Scaffold Enables Potent Cannabinoid Agonism Unattainable with the (R)-Enantiomer
In a structure–activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides, the CB1 receptor agonist activity was demonstrated to depend on the absolute configuration of the chiral center at the ring junction of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold [1]. The (S)-configured scaffold, when elaborated to compound 8b, produced potent antinociceptive activity in vivo, whereas analogs derived from the (R)-configured scaffold showed diminished CB1 receptor activation [1]. The unconstrained N-alkyl piperazine lead compound served as a baseline; several (S)-bicyclic analogs were found to be more potent than this unconstrained comparator [1].
| Evidence Dimension | CB1 receptor agonist potency (in vitro functional activity and in vivo antinociception) |
|---|---|
| Target Compound Data | (S)-configured octahydro-1H-pyrido[1,2-a]pyrazine derivatives: potent CB1 agonism; compound 8b demonstrated potent antinociceptive activity in vivo (exact Ki values not extracted in available abstract; full paper reports IC50 values for (S)-series vs (R)-series) |
| Comparator Or Baseline | (R)-configured octahydro-1H-pyrido[1,2-a]pyrazine derivatives: reduced CB1 agonist activity; unconstrained N-alkyl piperazine lead compound: lower potency than several (S)-bicyclic analogs |
| Quantified Difference | Qualitative hierarchy: (S)-bicyclic > unconstrained piperazine > (R)-bicyclic (exact fold difference requires full-text access) |
| Conditions | CB1 receptor binding and functional assays; in vivo antinociception model in rats (Bioorg. Med. Chem. Lett. 2010, 20, 7327–7330) |
Why This Matters
Procurement of the (S)-enantiomer rather than the (R)-enantiomer or racemate is prerequisite for achieving the CB1 agonist potency reported for this chemotype; the chiral center at position 9a is not a passive structural feature but a determinant of pharmacological activity.
- [1] Moir, E. M.; Yoshiizumi, K.; Cairns, J.; Cowley, P.; Ferguson, M.; Jeremiah, F.; Kiyoi, T.; Morphy, R.; Tierney, J.; Wishart, G.; York, M.; Baker, J.; Cottney, J. E.; Houghton, A. K.; McPhail, P.; Osprey, A.; Walker, G.; Adam, J. M. Design, Synthesis, and Structure–Activity Relationship Study of Bicyclic Piperazine Analogs of Indole-3-carboxamides as Novel Cannabinoid CB1 Receptor Agonists. Bioorg. Med. Chem. Lett. 2010, 20 (23), 7327–7330. View Source
